3-Chloro-4-iodo-6-methoxypyridazine

Sequential cross-coupling Suzuki-Miyaura Heteroaryl polyhalides

3-Chloro-4-iodo-6-methoxypyridazine (CAS 181355-91-9) is a strategic heteroaryl polyhalide for medicinal chemistry and CROs. Its orthogonally differentiated C4 iodine and C3 chlorine substituents enable programmed sequential cross-coupling—first-site Suzuki arylation at the more reactive C4 iodo position, followed by C3 chloro diversification—avoiding the mono-/diarylated product mixtures observed with symmetrical dihalopyridazines. This reactivity hierarchy ensures higher synthetic throughput and compound purity for kinase inhibitor library construction. Available with full analytical documentation (COA, HPLC, MS, NMR). Ideal for fragment-based drug discovery and LC-MS/MS analytical workflows.

Molecular Formula C5H4ClIN2O
Molecular Weight 270.45
CAS No. 181355-91-9
Cat. No. B2975857
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Chloro-4-iodo-6-methoxypyridazine
CAS181355-91-9
Molecular FormulaC5H4ClIN2O
Molecular Weight270.45
Structural Identifiers
SMILESCOC1=NN=C(C(=C1)I)Cl
InChIInChI=1S/C5H4ClIN2O/c1-10-4-2-3(7)5(6)9-8-4/h2H,1H3
InChIKeyPOZDICWZOQMIIO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





3-Chloro-4-iodo-6-methoxypyridazine (CAS 181355-91-9): Heteroaryl Polyhalide Building Block for Sequential Cross-Coupling Applications


3-Chloro-4-iodo-6-methoxypyridazine (CAS 181355-91-9) is a heteroaryl polyhalide belonging to the pyridazine class, a six-membered diazine scaffold increasingly recognized in medicinal chemistry as a privileged structure for drug discovery [1]. The compound features three distinct substituents on the pyridazine core: a chlorine atom at position 3, an iodine atom at position 4, and a methoxy group at position 6 [2]. This substitution pattern—incorporating two halogens with significantly different reactivities in palladium-catalyzed cross-coupling reactions—enables programmed, sequential functionalization strategies for constructing structurally complex pyridazine derivatives.

Why 3-Chloro-4-iodo-6-methoxypyridazine Cannot Be Replaced by Monohalogenated or Symmetrical Dihalogenated Pyridazine Analogs


Generic substitution fails because the synthetic utility of 3-chloro-4-iodo-6-methoxypyridazine derives from its specific combination of three electronically and sterically differentiated substituents on a single pyridazine core. Monohalogenated pyridazines such as 3-iodo-6-methoxypyridazine (CAS 17321-35-6) lack the second halogen handle required for sequential orthogonal coupling . Symmetrical dihalogenated analogs such as 3,6-dichloropyridazine present two identical leaving groups that cannot be cleanly differentiated under standard Suzuki-Miyaura conditions without resorting to complex electronic or steric tuning strategies, often yielding mixtures of mono- and diarylated products [1]. In contrast, the iodo > chloro reactivity hierarchy established for pyridazine systems enables unambiguous first-site arylation at the C4 iodine, followed by subsequent C3 chlorine functionalization [2]. The 6-methoxy group further modulates electronic properties and provides additional synthetic handles for later-stage diversification.

Quantitative Differentiation Evidence for 3-Chloro-4-iodo-6-methoxypyridazine (CAS 181355-91-9) vs. Closest Halogenated Pyridazine Analogs


Evidence Dimension 1: Orthogonal Halogen Reactivity—Iodo > Chloro Hierarchy for Sequential Suzuki-Miyaura Coupling

Pyridazines bearing two different leaving groups undergo selective arylation in two consecutive Suzuki couplings, with the established reactivity hierarchy being iodo > chloro [1]. This hierarchy enables unambiguous first-site functionalization at the iodine position without interference from the chlorine substituent. This principle has been quantitatively validated using 3-chloro-6-iodopyridazine, which achieves complete selectivity for monoarylation under Gronowitz-type reaction conditions [2]. In contrast, symmetrical 3,6-dichloropyridazine under classical Suzuki conditions with phenylboronic acid yields a 7:3 mixture of mono- and diphenylated products, demonstrating the absence of inherent site discrimination [3].

Sequential cross-coupling Suzuki-Miyaura Heteroaryl polyhalides Regioselective functionalization

Evidence Dimension 2: Physicochemical Property Differentiation—XLogP3 and TPSA vs. Monohalogenated and Dehalogenated Analogs

3-Chloro-4-iodo-6-methoxypyridazine exhibits a computed XLogP3 value of 1.8 and a topological polar surface area (TPSA) of 35 Ų [1]. This lipophilicity profile occupies a strategic intermediate position within the halogenated pyridazine analog space. The addition of the 4-iodo substituent increases lipophilicity relative to the monochlorinated 3-chloro-6-methoxypyridazine and monohalogenated 3-iodo-6-methoxypyridazine, while maintaining acceptable TPSA for membrane permeability considerations in drug discovery applications.

Lipophilicity Physicochemical properties Drug-likeness Bioisosteric design

Evidence Dimension 3: Synthetic Versatility—C4 Iodo Substituent Enables Broader Cross-Coupling Scope vs. Chloro-Only Analogs

The presence of an iodine substituent at the C4 position of 3-chloro-4-iodo-6-methoxypyridazine expands the repertoire of accessible cross-coupling reactions beyond Suzuki-Miyaura conditions. Iodopyridazines are established substrates for Stille coupling (with arylstannanes), Sonogashira coupling (with alkynes), and Negishi coupling (with organozinc reagents) [1][2]. While chloropyridazines can participate in these reactions under optimized conditions, they typically require harsher conditions or specialized ligand systems [3]. The combination of C4 iodine for facile initial coupling and C3 chlorine for subsequent orthogonal functionalization provides a broader synthetic toolkit.

Cross-coupling scope Sonogashira coupling Stille coupling Negishi coupling Palladium catalysis

Evidence Dimension 4: Structural Analogy to Validated Orthogonal Coupling Scaffolds—Precedent from 3-Chloro-6-iodopyridazine and 4-Acetyl-6-chloro-5-iodo-3-methoxypyridazine

The orthogonal coupling strategy enabled by differentiated halogen substituents has been experimentally validated in closely related pyridazine systems. 3-Chloro-6-iodopyridazine (regioisomeric with 3-chloro-4-iodo-6-methoxypyridazine) achieves complete selectivity in sequential Suzuki couplings [1]. More relevantly, 4-acetyl-6-chloro-5-iodo-3-methoxypyridazine—which shares the 6-methoxy and adjacent chloro-iodo substitution pattern with the target compound—undergoes C-5 selective arylation with a slight excess of arylboronic acid, followed by C-6 diarylation when excess organometallic reagent is employed [2]. This precedent establishes that the chloro-iodo-methoxy triad on the pyridazine core is a validated orthogonal coupling scaffold.

Sequential functionalization Orthogonal coupling precedent Pyridazine polyhalides Structure-activity relationship

Evidence Dimension 5: Purity and Analytical Documentation—≥98% HPLC with Full Characterization Package

Commercially sourced 3-chloro-4-iodo-6-methoxypyridazine (CAS 181355-91-9) is available at ≥98% purity by HPLC, with accompanying Certificate of Analysis (COA), HPLC chromatogram, MS spectrum, and NMR spectrum documentation . The compound is also suitable for use as an analytical standard for LC-MS/MS quantitative analysis in metabolomics, mass spectrometry, and pharmacokinetics applications . This level of analytical characterization supports reproducible synthetic outcomes and regulatory-compliant research documentation.

Analytical standard Quality control HPLC purity Reproducible research

Evidence Dimension 6: Molecular Weight and Exact Mass—Advantages for Mass Spectrometry Detection and Fragment Identification

3-Chloro-4-iodo-6-methoxypyridazine has a molecular weight of 270.45 g/mol and an exact mass of 269.90569 Da [1]. The presence of both chlorine (M+2 isotopic peak, ~3:1 ratio) and iodine (M+2 negligible; strong M signal) produces a distinctive isotopic distribution pattern in mass spectrometry that facilitates unambiguous identification of the parent ion and its fragments in complex biological matrices. This property is particularly valuable for LC-MS/MS quantitative analysis applications in metabolomics and pharmacokinetic studies .

Mass spectrometry Metabolomics LC-MS/MS Isotopic pattern Pharmacokinetics

Recommended Application Scenarios for 3-Chloro-4-iodo-6-methoxypyridazine (CAS 181355-91-9) Based on Quantitative Evidence


Sequential Suzuki-Miyaura Synthesis of Unsymmetrical 3,4,6-Trisubstituted Pyridazines for Kinase Inhibitor Libraries

Medicinal chemistry programs targeting kinase inhibition—particularly JNK1 pathway modulators—can leverage the orthogonal halogen pattern of 3-chloro-4-iodo-6-methoxypyridazine to construct unsymmetrical 3,4,6-trisubstituted pyridazine libraries. The established iodo > chloro reactivity hierarchy [1] enables first-stage C4 arylation under mild Suzuki conditions, preserving the C3 chloro substituent for second-stage diversification. This sequential strategy avoids the 7:3 mono-/diarylated product mixtures observed with symmetrical 3,6-dichloropyridazine [2], significantly improving synthetic throughput and compound purity. The resulting trisubstituted pyridazine core aligns with the 3,6-disubstituted pyridazine scaffold extensively documented as a privileged structure for anticancer agent development [3].

Pharmacokinetic Probe Synthesis Using Orthogonal Halogen Handles for Metabolite Identification

The combination of C4 iodine and C3 chlorine on the 6-methoxypyridazine scaffold supports the synthesis of pharmacokinetic probes for drug metabolism studies. First-stage Sonogashira or Suzuki coupling at the C4 iodine position installs the primary pharmacophore, while the retained C3 chloro substituent serves as a mass tag for LC-MS/MS metabolite tracking in biological matrices . The distinctive Cl/I isotopic pattern of the parent scaffold [4] provides an unambiguous MS fingerprint for distinguishing probe-derived metabolites from endogenous matrix components, reducing false assignments in metabolite identification workflows.

Diversification of Pyridazine-Based Screening Libraries via Orthogonal Cross-Coupling Workflows

High-throughput synthesis and medicinal chemistry CROs can incorporate 3-chloro-4-iodo-6-methoxypyridazine as a strategic building block for generating diverse pyridazine-containing screening libraries. The orthogonal halogen reactivity enables parallel diversification: first-stage C4 coupling with varied aryl/heteroaryl boronic acids, followed by second-stage C3 coupling with distinct boronic acid sets, generating combinatorial arrays of 3,4-diaryl-6-methoxypyridazines. This two-step diversification strategy produces compound collections that explore chemical space around both the 3- and 4-positions of the pyridazine core—a design strategy validated in structurally related 4-acetyl-6-chloro-5-iodo-3-methoxypyridazine systems [5].

Analytical Standard for LC-MS/MS Quantitation in Pharmacokinetic and Metabolomic Studies

3-Chloro-4-iodo-6-methoxypyridazine, available at ≥98% HPLC purity with full analytical documentation (COA, HPLC, MS, NMR) , serves as a validated analytical standard for LC-MS/MS quantitative analysis in pharmacokinetic and metabolomic workflows. The compound's distinctive Cl/I isotopic signature [4] and well-characterized physicochemical properties (XLogP3 = 1.8, TPSA = 35 Ų) [4] support accurate calibration curve construction and method validation for quantifying pyridazine-containing drug candidates and their metabolites in biological matrices. The intermediate lipophilicity profile facilitates chromatographic separation from both more polar and more lipophilic matrix components.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-Chloro-4-iodo-6-methoxypyridazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.